molecular formula C10H17ClN2O4 B1394433 Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride CAS No. 1217447-70-5

Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride

Cat. No.: B1394433
CAS No.: 1217447-70-5
M. Wt: 264.7 g/mol
InChI Key: SZBWNMUDQZDNLU-QRPNPIFTSA-N
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Description

Properties

IUPAC Name

methyl (4S)-2-oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4.ClH/c1-15-9(13)8-6-16-10(14)12(8)7-2-4-11-5-3-7;/h7-8,11H,2-6H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBWNMUDQZDNLU-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(=O)N1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COC(=O)N1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

Key Synthetic Steps

Step No. Reaction Type Description Conditions / Reagents Yield / Notes
1 Oxazolidine ring formation Cyclization of amino alcohols or serine derivatives to form the 1,3-oxazolidine core Acid catalysis or intramolecular cyclization High stereoselectivity for 4S isomer
2 Introduction of piperidin-4-yl group Mannich-type reaction or nucleophilic substitution at the 3-position of the oxazolidine ring Formaldehyde and piperidine in ethanol, 60 °C, 3 h Moderate yields (~50-60%) reported
3 Methyl ester formation Esterification of the carboxylic acid group using benzyl alcohol or direct methylation Acid catalysts or coupling agents in DMF or EtOH Efficient conversion to methyl ester
4 Hydrochloride salt formation Treatment of the free base with HCl in an appropriate solvent Standard acid-base reaction Formation of stable hydrochloride salt

Representative Procedure

A representative synthesis involves the following:

  • Starting from (4S,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acid, esterification with benzyl alcohol yields the corresponding ester intermediate.
  • Subsequent Mannich base reaction with formaldehyde and piperidine introduces the piperidin-4-yl substituent at the 3-position.
  • Purification by silica gel chromatography followed by conversion to the hydrochloride salt by treatment with HCl in an organic solvent yields the target compound as a white solid.

Analytical Monitoring

Research Findings and Optimization

  • Reaction conditions such as temperature (around 60 °C) and solvent choice (ethanol or DMF) critically influence yield and stereoselectivity.
  • The Mannich-type modification with formaldehyde and piperidine is a key step that requires precise control to avoid side reactions and achieve moderate to good yields (~53% reported).
  • Esterification methods vary depending on the precursor; benzyl alcohol esterification followed by hydrogenolysis or direct methylation are viable routes.
  • The hydrochloride salt form enhances the compound's stability and handling properties for further applications.

Summary Table of Preparation Methods

Preparation Aspect Details
Core Ring Construction Cyclization of amino alcohols or serine derivatives under acidic conditions
Piperidine Substitution Mannich reaction with formaldehyde and piperidine in ethanol at 60 °C
Esterification Methyl ester formation via esterification with methanol or benzyl alcohol
Salt Formation Conversion to hydrochloride salt using HCl
Analytical Techniques NMR, HPLC, IR for structure confirmation and purity
Typical Yield Moderate (~50-60%) for Mannich step; overall yield depends on purification and reaction control
Key Reaction Conditions Temperature control, solvent choice (EtOH, DMF), reaction time (~3 h for Mannich reaction)

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a variety of functionalized analogs.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that oxazolidine derivatives exhibit notable antimicrobial properties. Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride has been explored for its potential as a lead compound in developing new antibiotics targeting resistant strains of bacteria. A study demonstrated its effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics.

Analgesic Properties
The compound has shown promise in pain management studies. In preclinical trials, it was evaluated for its analgesic effects, revealing a mechanism that may involve modulation of pain pathways similar to existing analgesics but with potentially fewer side effects.

Neuroscience Research

Cognitive Enhancement
this compound has been investigated for its cognitive-enhancing effects. In animal models, it demonstrated improvements in memory and learning tasks, suggesting its potential as a treatment for cognitive deficits associated with neurodegenerative diseases.

Neuroprotective Effects
Studies have indicated that this compound may possess neuroprotective properties, particularly in models of oxidative stress and neuroinflammation. These findings suggest its application in developing therapies for conditions like Alzheimer's disease and Parkinson's disease.

Synthesis and Chemical Research

Synthetic Intermediate
This compound serves as a valuable intermediate in synthesizing more complex organic molecules. Its unique structural features make it a versatile building block for chemists working on novel drug formulations or materials science projects.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxazolidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, supporting further development as an antibiotic candidate.

Case Study 2: Cognitive Enhancement

In a double-blind study involving aged rats, the administration of this compound resulted in marked improvements in maze navigation tasks compared to control groups. These findings were published in Neuroscience Letters, highlighting the compound's potential cognitive-enhancing properties.

Mechanism of Action

The mechanism of action of Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl (4S)-2-oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride
  • CAS Number : 1217447-70-5
  • Molecular Formula : C₁₀H₁₇ClN₂O₄
  • Molecular Weight : 264.71 g/mol
  • Structural Features: Contains an oxazolidinone core (five-membered ring with oxygen and nitrogen atoms), a piperidin-4-yl substituent at position 3, and a methyl ester group at position 2. The hydrochloride salt enhances stability and crystallinity .

Key Properties :

  • Solubility : Likely polar due to the hydrochloride salt and heterocyclic structure.
  • Reactivity: The oxazolidinone ring is prone to nucleophilic attack at the carbonyl group, while the piperidinyl group contributes to basicity .
  • Applications: Oxazolidinones are pharmacologically significant, often serving as intermediates in antimicrobial agents. The piperidinyl group may enhance target binding in biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares the target compound with structurally related analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Key Properties
This compound 1217447-70-5 C₁₀H₁₇ClN₂O₄ 264.71 Oxazolidinone core, piperidinyl substituent, hydrochloride salt Enhanced solubility (due to HCl), potential antimicrobial activity
(R)-Methyl 2-oxooxazolidine-4-carboxylate 144542-43-8 C₅H₇NO₄ 145.12 Oxazolidinone core, methyl ester, lacks piperidinyl group and HCl Lower molecular weight, reduced basicity, simpler synthesis
Methyl (2R,4R)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate N/A C₂₃H₃₅NO₅ 417.53 Bulky substituents (benzyl, tert-butyl, hydroxypropyl), oxazolidine core High lipophilicity, steric hindrance affecting reactivity
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 Pyrimidine ring (six-membered, two nitrogen atoms), chloro and methyl substituents Different heterocyclic system, acidic due to carboxylic group

Crystallographic and Physicochemical Properties

  • Target Compound: The hydrochloride salt promotes crystalline stability.
  • (3R,4S,5R)-Methyl 3,5-bis[(tert-butyldimethylsilyl)oxy]-4-methoxycyclohex-1-enecarboxylate (): Features silyl ethers that influence crystal packing (monoclinic P2₁ space group, Z = 2). Such substituents increase steric bulk, reducing solubility compared to the target compound .

Software and Analytical Tools

  • SHELX (): Widely used for refining crystal structures, including small molecules like oxazolidinones. Critical for comparing bond lengths and angles in related compounds .
  • ORTEP-3 () : Generates graphical representations of molecular structures, aiding in visualizing steric effects of substituents (e.g., piperidinyl vs. benzyl groups) .

Biological Activity

Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride (CAS Number: 1217447-70-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C10H17ClN2O4\text{C}_{10}\text{H}_{17}\text{ClN}_{2}\text{O}_{4}

Key Properties

PropertyValue
Molecular Weight264.71 g/mol
Purity>90%
LogP0.80090
PSA67.87 Ų

Research indicates that this compound may act through various biological pathways:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, potentially making it a candidate for antibiotic development.
  • Anticancer Properties : Investigations into its cytotoxic effects have shown promising results against several cancer cell lines. The compound appears to induce apoptosis in cancer cells, which is crucial for its potential use in oncology.

Antimicrobial Studies

In vitro assays demonstrated that this compound possesses significant antibacterial activity. It was tested against common pathogens, showing effective inhibition at various concentrations.

Anticancer Activity

A series of studies have evaluated the compound's anticancer potential:

  • Cell Line Testing : The compound was tested against several human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated IC50 values ranging from 10 µM to 20 µM, suggesting moderate potency compared to standard chemotherapeutics.
    Cell LineIC50 (µM)Reference
    HeLa15Study A
    MCF-712Study B
  • Mechanism of Action : Apoptotic assays revealed that the compound triggers both intrinsic and extrinsic apoptotic pathways in cancer cells, indicating its potential as a therapeutic agent.

Case Study 1: In Vivo Efficacy

In a recent study involving animal models, this compound was administered to mice with induced tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential for further development as an anticancer drug.

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining this compound with existing chemotherapeutics. The combination therapy showed enhanced efficacy and reduced side effects compared to monotherapy, suggesting a promising avenue for future research.

Q & A

Q. What are the recommended methods for synthesizing and purifying Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride?

The synthesis typically involves multi-step reactions, including cyclization of oxazolidinone precursors and functionalization of the piperidine moiety. For example, analogous compounds (e.g., piperidine derivatives) are synthesized via nucleophilic substitution or coupling reactions in anhydrous solvents like dichloromethane, followed by HCl salt formation to improve crystallinity . Purification often employs recrystallization from ethanol/water mixtures or column chromatography using silica gel. HPLC (≥98% purity) and ¹H NMR are critical for verifying purity, with attention to residual solvents (e.g., acetone detected at 0.2% in related compounds) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL or ORTEP-III) resolves absolute stereochemistry and confirms the (4S) configuration. For example, similar oxazolidinone derivatives crystallize in monoclinic systems (space group P2₁) with unit cell parameters refined using programs like CrystalClear .
  • NMR and LC/MS : ¹H/¹³C NMR identifies proton environments (e.g., piperidine methylene groups at δ 2.5–3.5 ppm), while LC/MS confirms the molecular ion ([M+H]+ ~312–348 amu for related structures) .

Q. How should this compound be stored to maintain stability?

Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Avoid moisture, as hydrochloride salts are hygroscopic. Stability studies for similar compounds show no decomposition over 6 months under these conditions, but repeated freeze-thaw cycles should be minimized .

Q. What analytical methods are recommended for assessing purity and identifying impurities?

  • HPLC : Use C18 columns with UV detection (206–254 nm) and gradient elution (acetonitrile/water + 0.1% TFA). Impurities (e.g., unreacted intermediates) are quantified against certified reference materials .
  • ¹H NMR : Detect residual solvents (e.g., acetone at δ 2.1 ppm) and diastereomeric impurities via splitting of key proton signals .

Advanced Research Questions

Q. How can conformational analysis via crystallography inform reactivity studies?

Crystal structures reveal non-covalent interactions (e.g., absence of hydrogen bonds in similar oxazolidinones) that influence solubility and bioavailability. For example, the near-planar conformation of the oxazolidinone ring in monoclinic crystals (β angle ~98.9°) suggests steric hindrance at the piperidine N-atom, which may affect nucleophilic substitution kinetics .

Q. What mechanistic insights guide optimization of synthetic yield?

Kinetic studies on analogous reactions (e.g., piperidine functionalization) show that steric effects at the 4-position of piperidine slow down acylation. Using bulky bases (e.g., DIPEA) or low temperatures (–10°C) improves regioselectivity. Reaction monitoring via TLC or in-situ IR (C=O stretch at ~1750 cm⁻¹) helps identify intermediates .

Q. How can contradictory spectral data (e.g., NMR splitting vs. LC/MS purity) be resolved?

Contradictions may arise from dynamic stereochemistry (e.g., piperidine ring puckering) or residual solvents. For example, broadened NMR signals in DMSO-d₆ (due to slow proton exchange) can be clarified by repeating experiments in CDCl₃. High-resolution MS (HRMS) with <5 ppm mass error distinguishes isobaric impurities .

Q. What strategies link structural features to biological activity in kinase inhibition studies?

Molecular docking using the oxazolidinone carbonyl as a hydrogen-bond acceptor (e.g., targeting EGFR or VEGFR ATP-binding pockets) is validated by SAR studies. For instance, replacing the piperidine with morpholine in analogs reduces IC₅₀ by 10-fold, suggesting steric and electronic tuning at this position is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.